Pramipexole is a non-ergot dopamine agonist primarily utilized in the treatment of idiopathic Parkinson's disease and Restless Legs Syndrome. It acts selectively on dopamine D2 receptors, facilitating dopaminergic transmission, which is often impaired in these conditions. The compound is known chemically as (S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, with a molecular formula of C10H17N3S and an average molecular weight of approximately 211.327 g/mol .
Pramipexole is classified as a small molecule drug and falls under the category of approved pharmaceuticals. It is recognized for its investigational use as well . The compound's synthesis involves various chemical precursors, with significant attention paid to the purity and yield of the final product.
The synthesis of pramipexole involves several key steps that ensure high optical purity and minimize the formation of undesired side products.
The molecular structure of pramipexole can be represented in various formats including 3D models and simplified molecular-input line-entry system representations.
Pramipexole undergoes various chemical reactions during its synthesis and degradation processes.
Pramipexole exerts its therapeutic effects primarily through its action as a dopamine agonist.
Pramipexole exhibits distinct physical and chemical properties that are critical for its pharmaceutical application.
Pramipexole has several significant applications in medical science:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3